molecular formula C11H21NO3 B6343074 4-(Boc-aminomethyl)-tetrahydro-2H-pyrane CAS No. 666262-72-2

4-(Boc-aminomethyl)-tetrahydro-2H-pyrane

Cat. No. B6343074
CAS RN: 666262-72-2
M. Wt: 215.29 g/mol
InChI Key: SYZGVSQZONQUDV-UHFFFAOYSA-N
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Description

“4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” is a derivative of aniline, which can be used in the preparation of various organic synthase inhibitors and other bio-active compounds . It is a protected amine .


Synthesis Analysis

The synthesis of “4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular formula of “4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” is C12H18N2O2 . The average mass is 222.283 Da and the monoisotopic mass is 222.136826 Da .


Chemical Reactions Analysis

The chemical reactions involving “4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” include the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Physical And Chemical Properties Analysis

“4-(Boc-aminomethyl)-tetrahydro-2H-pyrane” has a melting point of 75-78 °C and a predicted boiling point of 382.3±25.0 °C . It has a predicted density of 1.095±0.06 g/cm3 .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of complex molecules, including pharmaceuticals .

Mode of Action

As a Boc-protected amine, it can participate in various organic synthesis reactions while protecting the reactive amine group from undesirable side reactions .

Biochemical Pathways

As a synthetic intermediate, this compound doesn’t directly interact with biochemical pathways. Instead, it’s used to create other compounds that can influence biochemical pathways .

Result of Action

The result of the action of this compound is the successful synthesis of more complex molecules. It’s used as a building block in organic synthesis, allowing for the creation of a wide variety of compounds .

Action Environment

The efficacy and stability of this compound are influenced by the conditions under which the chemical reactions take place. Factors such as temperature, pH, and the presence of other reactants can all impact the compound’s reactivity .

properties

IUPAC Name

tert-butyl N-(oxan-4-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-9-4-6-14-7-5-9/h9H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZGVSQZONQUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tetrahydro-pyran-4-ylmethyl)carbamic acid tert-butyl ester

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